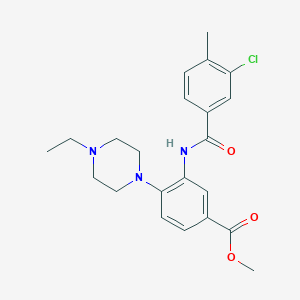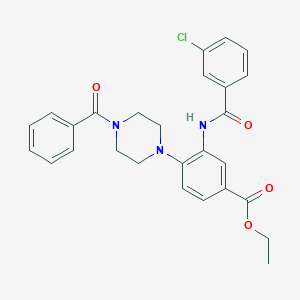![molecular formula C12H16N2O4S B505841 methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate](/img/structure/B505841.png)
methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate is a complex organic compound with a unique structure that includes a thienyl group, an amino group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate typically involves multiple steps, including the formation of the thienyl group and the subsequent attachment of the amino and butanoate ester groups. Common synthetic routes may involve the use of reagents such as thionyl chloride, dimethylamine, and methyl 4-oxobutanoate under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate
- Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl-4-oxobutanoate
Uniqueness
Methyl 4-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoate is unique due to its specific structural features, such as the presence of the thienyl group and the combination of amino and butanoate ester functionalities.
Propiedades
Fórmula molecular |
C12H16N2O4S |
|---|---|
Peso molecular |
284.33g/mol |
Nombre IUPAC |
methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H16N2O4S/c1-6-7(2)19-12(10(6)11(13)17)14-8(15)4-5-9(16)18-3/h4-5H2,1-3H3,(H2,13,17)(H,14,15) |
Clave InChI |
BVBUTVDALUPISO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)OC)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B505759.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B505760.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B505761.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B505767.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B505768.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B505769.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B505771.png)


![3-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B505774.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea](/img/structure/B505775.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B505778.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B505779.png)
![Ethyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B505780.png)
